molecular formula C15H13N3O2 B3103661 Methyl 2-(3-amino-1H-indazol-4-YL)benzoate CAS No. 1447607-40-0

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate

Cat. No.: B3103661
CAS No.: 1447607-40-0
M. Wt: 267.28 g/mol
InChI Key: HDTNMZCQECDFGQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1H-indazol-4-yl)benzoate (CAS 1447607-40-0) is a chemical hybrid that incorporates the privileged 3-aminoindazole scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . The 3-aminoindazole core is a recognized pharmacophore, particularly in oncology, due to its ability to mimic the adenine moiety of ATP, facilitating potent inhibition of a wide range of protein kinases . This moiety is found in several clinically approved and investigational drugs, such as the tyrosine kinase inhibitors Pazopanib and Axitinib, underscoring its therapeutic relevance . The strategic fusion of this core with a methyl benzoate group creates a novel chemical entity designed for exploring new structure-activity relationships and for the development of targeted therapies . The primary research applications of this compound are rooted in the established biological activities of the indazole class. Indazole derivatives demonstrate a broad spectrum of pharmacological activities, making them valuable starting points for hit-to-lead optimization campaigns . Specifically, 3-aminoindazole-based compounds have shown remarkable promise as potent inhibitors for challenging drug targets, such as the BCR-ABL T315I mutant in chronic myeloid leukemia, for which this scaffold has yielded inhibitors with single-digit nanomolar activity . Furthermore, recent studies highlight that 3-phenyl-1H-indazole derivatives exhibit potent broad-spectrum anticandidal activity against strains including C. albicans and miconazole-resistant C. glabrata . The methyl benzoate moiety in this compound not only contributes to the molecule's overall properties but also provides a versatile handle for further synthetic derivatization, such as hydrolysis to a carboxylic acid or conversion to other functional groups, enabling the exploration of a wider chemical space . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers working in kinase inhibitor discovery, antimicrobial development, and the synthesis of novel heterocyclic compounds for biological evaluation will find this compound a valuable addition to their chemical library .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-amino-1H-indazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)11-6-3-2-5-9(11)10-7-4-8-12-13(10)14(16)18-17-12/h2-8H,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTNMZCQECDFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C(=CC=C2)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857355
Record name Methyl 2-(3-amino-1H-indazol-4-yl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447607-40-0
Record name Benzoic acid, 2-(3-amino-1H-indazol-4-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447607-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-amino-1H-indazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigation of Biological Activity and Pharmacological Potential of Methyl 2 3 Amino 1h Indazol 4 Yl Benzoate Analogs

Enzyme Inhibition Studies

Kinase Inhibition Profiling

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for the activity of many kinase inhibitors. mdpi.com Structural modifications on this framework have led to the discovery of potent inhibitors targeting various kinases involved in cancer and other diseases. mdpi.com

Analogs based on the 3-amino-1H-indazole core have shown significant inhibitory activity against a range of receptor tyrosine kinases (RTKs). nih.gov

FLT3, PDGFRα, and c-Kit Inhibition: A notable analog, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as ABT-869 or Linifanib, was developed by incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position of the 3-aminoindazole ring. nih.gov This compound potently inhibits the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families. nih.gov Fms-like tyrosine kinase 3 (FLT3) is another key target for indazole-based inhibitors, with several derivatives showing potent activity against both wild-type and mutant forms of the kinase. nih.gov

Bcr-Abl Inhibition: The 3-aminoindazole scaffold has been successfully utilized to develop potent inhibitors of the Bcr-Abl kinase, including the challenging T315I "gatekeeper" mutant, which confers resistance to imatinib. nih.govnih.gov One derivative, AKE-72, which features a diarylamide structure, demonstrated IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-Abl T315I mutant. nih.gov This highlights the potential of these analogs in treating chronic myeloid leukemia (CML). nih.gov

ALK Inhibition: Entrectinib, a compound containing the 3-aminoindazole structure, is a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov

FGFR Inhibition: Several 1H-indazol-3-amine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs). nih.govnih.gov One optimized compound exhibited strong inhibitory activity against FGFR1 and FGFR2, with IC50 values of less than 4.1 nM and 2.0 nM, respectively. nih.gov Structure-activity relationship (SAR) studies revealed that incorporating an N-ethylpiperazine group was important for both enzymatic and cellular activity. nih.gov

Table 1: Tyrosine Kinase Inhibition by 3-Amino-1H-Indazole Analogs

PDK1 Inhibition: While extensive research has focused on tyrosine kinases, the activity of Methyl 2-(3-amino-1H-indazol-4-YL)benzoate analogs against serine/threonine kinases like PDK1 is less characterized in the reviewed literature. Further investigation is required to determine the inhibitory potential against this specific kinase.

Bub1 Inhibition: Budding uninhibited by benzimidazoles 1 (Bub1) is a serine/threonine kinase crucial for the spindle assembly checkpoint. nih.govresearchgate.net While specific inhibitors for Bub1 have been developed, such as BAY-320, which has an IC50 of 3 nM, these are typically based on different heterocyclic cores, like 3-amino-1,5,6,7-tetrahydro-4H-indol-4-ones. researchgate.netbioworld.com The inhibitory activity of direct analogs of this compound against Bub1 has not been extensively reported in the available literature.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Monoamine oxidases A and B (MAO-A and MAO-B) are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Inhibitors of MAO-B are particularly sought after for preventing the degradation of dopamine. nih.gov While numerous natural and synthetic compounds have been identified as MAO inhibitors, the specific evaluation of this compound analogs for MAO inhibition is not well-documented in the provided search results. A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide showed selective MAO-B inhibition with an IC50 value of 3.47 μM, but this compound is not a direct analog of the indazole structure . mdpi.com

Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov The development of selective COX-2 inhibitors, known as "coxibs," has involved various heterocyclic scaffolds like isoxazoles and pyrazoles. researchgate.netaalto.fi However, the search results lack specific data on the investigation of this compound analogs as COX-1 or COX-2 inhibitors.

Inhibition of Other Enzyme Systems (e.g., Polyketide Synthase 13 Thioesterase Domain)

Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, a critical component of the cell wall of Mycobacterium tuberculosis. acs.org The thioesterase (TE) domain of Pks13 has been validated as an attractive target for the development of new antitubercular agents. nih.govnih.gov Research has led to the identification of novel inhibitor series, such as benzofurans and oxadiazoles, that target the Pks13 thioesterase domain. acs.orgnih.govnih.gov These efforts have yielded lead compounds with potent antitubercular activities (MIC < 1 μM). nih.govnih.gov Although these studies represent significant progress in targeting Pks13, the evaluated compounds are not derivatives of the 3-amino-1H-indazole scaffold, and there is no specific information in the search results regarding the activity of this compound analogs against this enzyme system.

Antiproliferative and Antitumor Activities in Cancer Cell Models

The indazole scaffold is a prominent feature in a variety of compounds investigated for their potential as anticancer agents. Analogs of this compound, particularly those modifying the indazole core and its substituents, have demonstrated significant antiproliferative and antitumor properties across numerous cancer cell models.

A substantial body of research has been dedicated to evaluating the cytotoxic effects of indazole derivatives against a wide array of human cancer cell lines. These studies typically utilize colorimetric assays, such as the MTT assay, to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

One area of focus has been on 1H-indazole-3-amine derivatives. A series of these compounds were evaluated for their inhibitory activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. scielo.brnih.gov Among the synthesized compounds, one derivative, designated as compound 6o , showed a particularly potent inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. scielo.brnih.gov Notably, this compound exhibited selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC₅₀ of 33.2 µM. scielo.brnih.gov

Further modifications, such as the incorporation of a 1H-benzo[f]indazole-4,9-dione core, have also yielded compounds with significant antiproliferative activity. Derivatives of this type were tested against human gastric adenocarcinoma (KATO-III) and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 25.5 to 432.5 µM. mdpi.com

Additionally, linking the indazole ring to other heterocyclic systems, like quinazoline (B50416), has produced potent inhibitors. A series of 4-(3-1H-indazolyl)aminoquinazoline derivatives demonstrated notable antiproliferative activity against the A549 human cancer cell line. mdpi.com In another study, a 2,4-diarylaminopyrimidine analog incorporating a 1H-benzo[d]imidazol motif, H-11 , was found to have IC₅₀ values of 0.016 µM and 0.099 µM against ALK-positive Karpas299 and H2228 cells, respectively. nih.gov

A direct and highly relevant analog, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, known as Linifanib (ABT-869) , was developed as a multitargeted receptor tyrosine kinase inhibitor. This compound displayed potent inhibition of tumor growth in various preclinical animal models, underscoring the therapeutic potential of this structural class. nih.gov

Compound/Analog SeriesCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Source
1H-Indazole-3-amine derivative (6o)K562 (Chronic Myeloid Leukemia)5.15 scielo.br, nih.gov
1H-Indazole-3-amine derivative (6o)HEK-293 (Normal Kidney)33.2 scielo.br, nih.gov
1H-Benzo[f]indazole-4,9-dione derivativesKATO-III (Gastric Cancer)25.5 - 401.8 mdpi.com
1H-Benzo[f]indazole-4,9-dione derivativesMCF-7 (Breast Cancer)27.5 - 415.9 mdpi.com
Benzo[d]imidazol-pyrimidine analog (H-11)Karpas299 (Anaplastic Large Cell Lymphoma)0.016 nih.gov
Benzo[d]imidazol-pyrimidine analog (H-11)H2228 (Lung Cancer)0.099 nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h)Panel Average (Panc-1, MCF-7, HT-29, A-549)0.023 (GI₅₀) researchgate.net
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3g)Panel Average (Panc-1, MCF-7, HT-29, A-549)0.022 (GI₅₀) researchgate.net

Beyond direct cytotoxicity, a key aspect of antitumor activity is the ability of a compound to induce programmed cell death (apoptosis) and to interfere with the cell division cycle. Several analogs based on the indazole framework have been shown to exert their anticancer effects through these mechanisms.

The promising 1H-indazole-3-amine derivative, compound 6o , was found to induce apoptosis in K562 cells. scielo.brnih.gov Further investigation suggested that its mechanism of action involves the inhibition of the Bcl-2 family of anti-apoptotic proteins and interference with the p53/MDM2 pathway, which is a critical regulator of cell cycle arrest and apoptosis. scielo.brnih.gov

Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered bioisosteres of the indazole structure, were investigated for their apoptotic potential. The most active compounds, 3g and 3h , were found to be potent inducers of apoptosis. researchgate.net Their mechanism involves the activation of key executioner proteins like caspase-3 and caspase-8, and an increase in the levels of the pro-apoptotic protein Bax. researchgate.net Concurrently, these compounds down-regulated the anti-apoptotic protein Bcl-2, further tipping the cellular balance towards programmed cell death. researchgate.net Research on methyl benzoate (B1203000), a component of the core structure, has also shown that it and its analogs can alter the expression of genes involved in the cell cycle, such as cyclin D1.

Antimicrobial and Antiprotozoal Efficacy

The versatile indazole scaffold and related heterocyclic systems have also been explored for their potential to combat infectious diseases, demonstrating a broad spectrum of activity against bacteria, fungi, and protozoa.

While the indazole core is present in many biologically active molecules, including some with antibacterial properties, specific studies on the antibacterial efficacy of close analogs of this compound are not extensively detailed in recent literature. scielo.br However, related heterocyclic structures show promise. For instance, a novel series of 1,2,3-triazole derivatives containing a 1,4-benzothiazin-3-one ring demonstrated activity against a panel of eight different bacteria, indicating that such heterocyclic frameworks can be effective antibacterial agents.

Analogs focusing on the benzoate portion of the molecule, as well as related heterocyclic systems, have shown notable efficacy against pathogenic fungi, particularly Candida species, a common cause of opportunistic infections.

Studies on nitro-substituted benzoate esters have revealed significant antifungal properties. For example, methyl 3,5-dinitrobenzoate and its nanoemulsion formulation were shown to inhibit the growth of multiple strains of Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.27 to 1.10 mM. Further research into benzoic acid amides identified a compound, amide 16 , that inhibited C. krusei with a MIC of 7.8 µg/mL, a potency greater than the standard antifungal drug fluconazole (B54011). This compound also showed broad activity against a panel of eight Candida strains, including five that were resistant to fluconazole.

In a different approach, the replacement of one of the triazole rings in the antifungal drug fluconazole with a 2H-1,4-benzothiazin-3(4H)-one moiety led to the creation of new analogs. Among these, compounds 4a and 4i were identified as potent inhibitors of various Candida strains.

Compound/Analog SeriesFungal SpeciesActivity (MIC)Source
Methyl 3,5-dinitrobenzoateCandida albicans (strains)0.27 - 1.10 mM
Benzoic acid amide (16)Candida krusei ATCC 142437.8 µg/mL
Benzoic acid amide (16)Candida parapsilosis ATCC 22019> 125 µg/mL
Benzoic acid amide (14)Candida krusei ATCC 1424331.25 µg/mL
Fluconazole analog (4a)Candida strainsPotent inhibitor
Fluconazole analog (4i)Candida strainsPotent inhibitor

Indazole derivatives have emerged as a particularly promising class of compounds for the treatment of diseases caused by protozoan parasites.

Trichomonas vaginalis: This sexually transmitted parasite is a significant global health issue, and the emergence of resistance to the standard drug, metronidazole (B1676534), has created an urgent need for new treatments. A series of 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles has shown excellent trichomonacidal activity. Notably, compounds 6 and 10 from this series were highly effective against a metronidazole-resistant isolate of T. vaginalis, with IC₅₀ values of 1.3 µM and 0.5 µM, respectively. These values are superior to that of metronidazole itself against the resistant strain (IC₅₀ = 3.0 µM), indicating a lack of cross-resistance.

Leishmania species: Leishmaniasis is a neglected tropical disease caused by Leishmania protozoa. Several classes of indazole analogs have demonstrated potent antileishmanial activity. A study of 3-chloro-6-nitro-1H-indazole derivatives found that compound 13 was a promising inhibitor of Leishmania major. Other 5-nitroindazole (B105863) derivatives have shown potent and selective inhibitory activity against the intracellular amastigote forms of L. amazonensis, L. infantum, and L. mexicana, with IC₅₀ values as low as 0.43 µM. In vivo studies in a mouse model of cutaneous leishmaniasis confirmed these findings, with compound NV6 showing leishmanicidal activity comparable to the reference drug Amphotericin B, significantly reducing lesion size and parasite load.

Other Pharmacological Research Areas

The versatility of the indazole scaffold has prompted its investigation in various other pharmacological contexts beyond well-established areas. Researchers have explored its potential in modulating complex signaling pathways implicated in a variety of diseases.

Several studies have highlighted the potential of indazole derivatives to confer neuroprotection in cellular models of neurodegenerative diseases, such as Alzheimer's disease. The therapeutic strategy often involves targeting multiple pathological factors, including cholinesterase and beta-secretase 1 (BACE1) inhibition, as well as providing anti-inflammatory and antioxidant effects.

A study investigating a series of 5-substituted indazole derivatives demonstrated their neuroprotective effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells. tandfonline.com In this cellular model, which mimics some aspects of Alzheimer's pathology, pre-treatment with specific indazole analogs for one hour before exposure to Aβ₁₋₄₂ (5 µM) for 24 hours resulted in a significant increase in cell viability, as measured by the MTT assay. tandfonline.com

The detailed findings for the neuroprotective effects of these 5-substituted indazole derivatives are presented below.

Table 1: Neuroprotective Effects of 5-Substituted Indazole Analogs on Aβ-Induced Toxicity in SH-SY5Y Cells

Compound Concentration (µM) % Cell Viability (vs. Aβ-treated control)
1 1 110%
3 125%
10 135%
2 1 105%
3 115%
10 120%
3 1 115%
3 130%
10 140%
4 1 108%
3 122%
10 130%
6 1 120%
3 135%

Data sourced from a study on multitarget drugs for Alzheimer's disease. tandfonline.com

These results indicate that certain 5-substituted indazole derivatives can protect neuronal cells from the toxic insults of Aβ, a key pathological hallmark of Alzheimer's disease. tandfonline.com The observed neuroprotection suggests that the indazole scaffold could be a promising starting point for the development of novel therapeutics for neurodegenerative disorders. tandfonline.com

The G-protein-coupled receptor 84 (GPR84) is an inflammatory receptor that is attracting significant interest as a therapeutic target for a variety of diseases, including inflammatory and fibrotic conditions. acs.org The development of GPR84 antagonists is a key area of research.

Recent findings have implicated the indazole scaffold in the development of potent GPR84 antagonists. Notably, a patent filed by Bayer AG disclosed a series of furoindazole derivatives with GPR84 antagonistic activity. bioworld.com One exemplified compound from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.004 µM in a cAMP-based Homogeneous Time Resolved Fluorescence (HTRF) assay using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR84 receptor. bioworld.com

Furthermore, another study identified a potent and selective competitive antagonist of human GPR84, which also contains an indazole moiety: 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indazole. acs.org

The GPR84 antagonistic activities of these indazole-containing compounds are summarized in the table below.

Table 2: GPR84 Antagonistic Activity of Indazole Analogs

Compound Class Exemplified Compound/Analog Assay System Potency (IC₅₀)
Furoindazole Derivatives Not specified Human GPR84 in CHO-K1 cells (cAMP HTRF) 0.004 µM

Data for furoindazole derivatives sourced from a Bayer AG patent. bioworld.com Data for 1,2,4-triazine (B1199460) indazole analogs sourced from a study on novel GPR84 antagonists. acs.org

These findings strongly suggest that the indazole core can be effectively utilized in the design of potent GPR84 antagonists. The ability to modulate this receptor opens up potential therapeutic applications for indazole derivatives in a range of inflammatory and other diseases where GPR84 is implicated.

Elucidation of Molecular Mechanisms of Action and Target Identification

Determination of Molecular Binding Modes and Affinities

There is no specific information available in the scientific literature detailing the investigation of interactions between Methyl 2-(3-amino-1H-indazol-4-YL)benzoate and the ATP-binding clefts of kinase targets.

No studies have been published that analyze the binding of this compound to specific conformational states of enzymes, such as the DFG-out conformation.

Identification of Specific Biological Targets and Pathways

While structurally related compounds may be involved in the modulation of signaling pathways, there is no direct evidence or research that demonstrates this compound itself modulates intracellular signaling cascades like the Hedgehog signaling pathway.

The characterization of receptor-ligand interactions for this compound has not been reported in the available scientific literature.

Structure Activity Relationships Sar and Rational Ligand Design Principles

Impact of Structural Modifications on Biological Potency and Selectivity

The development of indazole-based compounds as therapeutic agents has been a subject of intense research, with a focus on their role as kinase inhibitors. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases. nih.govnih.gov The following subsections detail the SAR of analogs related to Methyl 2-(3-amino-1H-indazol-4-YL)benzoate.

Systematic variation of substituents on the indazole core has been shown to significantly affect the biological activity of this class of compounds. While direct SAR studies on the 4-substituted this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous 3,5-disubstituted and 6-substituted indazole derivatives.

In a study of 3,5-disubstituted indazole derivatives, the nature and position of substituents on a phenyl ring at the C-5 position of the indazole core were found to have a significant impact on anti-proliferative activity against various cancer cell lines. For instance, in a series of compounds tested against the Hep-G2 human liver cancer cell line, a clear trend was observed for fluoro-substituted phenyl groups at the C-5 position. The presence of a 3,5-difluoro substitution resulted in the highest activity, followed by a 4-fluoro substituent, and then a 3-fluoro substituent. This suggests that the electronic properties and placement of the fluorine atoms are crucial for cytotoxic activity. nih.gov

Furthermore, the same study highlighted that for activity against the K562 chronic myeloid leukemia cell line, a 3-fluorophenyl group at the C-5 position was optimal. Replacement with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl groups led to a 2- to 10-fold decrease in inhibitory activity, underscoring the sensitivity of the biological target to the electronic and steric nature of the substituent at this position. nih.gov

In another series of 6-substituted aminoindazole derivatives, the introduction of aryl groups at the 6-position of the indazole ring generally resulted in better cytotoxicity compared to cyclohexyl-substituted analogs. Specifically, replacing a benzyl (B1604629) group with a 4-fluorobenzyl group led to a significant increase in anti-proliferative activity against the HCT116 colon cancer cell line, again emphasizing the favorable role of fluorine substitution. rsc.org

Table 1: Impact of Indazole C-5 Phenyl Substitution on Hep-G2 Cell Line Inhibition

Compound ID R1 Substituent at C-5 IC50 (µM)
5j 3,5-difluorophenyl 1.83
5e 4-fluorophenyl 2.21
5b 3-fluorophenyl 2.89
5f 4-trifluoromethoxyphenyl 3.12

Data sourced from a study on 3,5-disubstituted indazole derivatives. nih.gov

Modifications to the benzoate (B1203000) moiety, or the "tail" region of the molecule, play a critical role in modulating the potency and selectivity of indazole-based inhibitors. In a series of 3-amino-1H-indazol-6-yl-benzamides designed as kinase inhibitors, replacement of a substituted aniline (B41778) in the tail region resulted in a dramatic loss of activity against FLT3, PDGFRα, and c-Kit kinases. nih.gov This highlights the importance of the specific interactions of this part of the molecule with the target protein.

Further exploration within this series showed that simple alkyl amide analogs, including those with linear alkyl amines, cyclic amines, and methyl amine, were largely inactive. nih.gov This suggests that the aromatic nature and specific substitution pattern of the tail group are essential for maintaining high-affinity binding. The N-ethyl-piperazine moiety, for instance, was identified as potentially having a key interaction with the target kinase. nih.gov

While these findings are on 6-substituted indazolyl-benzamides, they provide strong rationale for carefully considering modifications to the methyl benzoate portion of this compound. It is likely that both the ester functionality and the substitution pattern on the phenyl ring are critical for biological activity, and that even minor changes could lead to significant differences in potency and selectivity. The ester may be involved in hydrogen bonding or may be amenable to replacement with other groups that can form similar interactions, such as small amides or other hydrogen bond acceptors.

The amine and ester functional groups in this compound are key to its chemical properties and likely biological activity. The 3-amino group of the indazole core is a well-established hinge-binding motif in many kinase inhibitors. nih.govnih.gov This group typically forms crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. Modifications to this group can have profound effects on binding affinity. For example, in a series of 3-amino-1H-indazol-6-yl-benzamides, conversion of the 3-amino group to an acetyl or methylamino group maintained potent activity against certain kinases while affecting activity against others, indicating a role in determining the selectivity profile. nih.gov

The ester group of the benzoate moiety also presents opportunities for interaction with the target protein, likely through hydrogen bonding with amino acid residues in the binding pocket. The orientation and electronic properties of this group are important. In the context of rational drug design, the methyl ester could be considered for bioisosteric replacement with other groups that can act as hydrogen bond acceptors, such as amides, carboxylic acids, or small heterocyclic rings, to fine-tune binding affinity and pharmacokinetic properties.

The linkage between the indazole core and the benzoate ring in the parent compound is a direct carbon-carbon bond. The introduction of different linker chemistries could alter the relative orientation of the two ring systems, potentially leading to improved interactions with the target. For example, amide, ether, or short alkyl chain linkers could be explored to optimize the spatial arrangement of the key pharmacophoric elements. Studies on other bicyclic heterocyclic inhibitors have shown that the nature and length of the linker can be critical for achieving optimal potency.

Scaffold Hopping, Morphing, and Optimization Strategies

Beyond systematic modification of a lead compound, broader strategies such as scaffold hopping and bioisosteric replacement are employed to discover novel chemotypes with improved properties.

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned to enhance its activity.

The indazole core itself can be considered a bioisostere of other hinge-binding heterocycles such as indole, benzimidazole (B57391), or azaindazole. rsc.org Indeed, the replacement of a quinazoline (B50416) core with a benzimidazole scaffold has been successfully employed in the design of FLT3 kinase inhibitors, demonstrating the utility of this approach. tandfonline.com

Within the existing scaffold, the 3-amino group could potentially be replaced with other small hydrogen-bonding groups, although this is often a sensitive position for kinase hinge-binding. The ester functionality of the benzoate moiety is a prime candidate for bioisosteric replacement. Classical bioisosteres for an ester include carboxamides, carboxylic acids, and tetrazoles. cambridgemedchemconsulting.com For instance, replacing the methyl ester with a carboxamide could introduce an additional hydrogen bond donor, potentially increasing binding affinity. The use of a tetrazole ring as a bioisostere for a carboxylic acid (which could be obtained by hydrolysis of the ester) is a common strategy to improve metabolic stability and cell permeability.

Homologation, the extension of a carbon chain, could also be applied, for example, by converting the methyl ester to an ethyl or propyl ester. This would probe for additional hydrophobic interactions in the binding pocket.

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

Original Functional Group Potential Bioisosteric Replacement(s) Rationale for Replacement
Methyl Ester (-COOCH3) Carboxamide (-CONH2, -CONHR) Introduce H-bond donor, alter solubility
Carboxylic Acid (-COOH) Introduce H-bond donor/acceptor, potential for salt formation
Tetrazole Metabolically stable acid mimic, improve oral bioavailability
Indazole Ring Benzimidazole, Azaindole, Pyrrolopyrimidine Explore alternative hinge-binding interactions
Phenyl Ring Pyridyl, Thienyl, Pyrimidinyl Modulate solubility, alter metabolic profile, explore new interactions

This table presents theoretical bioisosteric replacements based on common medicinal chemistry principles. cambridgemedchemconsulting.com

The design of hybrid molecules, which combine pharmacophoric elements from two or more known active compounds, is a powerful strategy to achieve improved potency, dual-target activity, or novel mechanisms of action. Starting from the this compound scaffold, one could envision creating hybrid structures by incorporating fragments known to interact with specific regions of a target protein.

For example, if the target is a kinase, the benzoate moiety could be replaced with a fragment known to bind to the DFG-out (inactive) conformation of the kinase, potentially converting the compound into a type II inhibitor with a different selectivity profile. This has been demonstrated in the design of 3-amino-1H-indazol-6-yl-benzamides, where a large, substituted aniline "tail" was crucial for activity. nih.gov

Another approach would be to link the indazole scaffold to a completely different pharmacophore known to inhibit a second, unrelated target. This could lead to the development of dual-action drugs, which can be advantageous in complex diseases like cancer. For instance, a fragment with activity against a protein involved in a parallel signaling pathway could be appended to the benzoate ring or the indazole core. The design of such hybrid molecules requires careful consideration of the linker length and composition to ensure that both pharmacophores can adopt their optimal binding conformations simultaneously. Molecular hybridization has been successfully used to create novel 3,5-disubstituted indazole derivatives with potent antitumor activity. nih.govresearchgate.net

Application of Ligand Efficiency Metrics in Compound Optimization

In the rational design and optimization of pharmacologically active compounds, ligand efficiency (LE) metrics have emerged as a critical tool to guide the selection and development of lead candidates. These metrics provide a way to assess the binding efficiency of a molecule in relation to its size, thereby prioritizing compounds that are more likely to achieve high potency with favorable drug-like properties. The application of these principles is particularly relevant in the optimization of heterocyclic scaffolds such as the indazole core found in "this compound" and its analogs.

The core concept of ligand efficiency is to normalize the binding affinity of a compound, typically expressed as the Gibbs free energy of binding (ΔG), by its number of non-hydrogen atoms (heavy atom count, HAC). This allows for a more direct comparison of the binding contribution of each atom across different molecules. A higher LE value suggests a more efficient use of the molecular scaffold for binding to the target protein.

One notable application of these principles can be observed in the fragment-led de novo design of 1H-indazole-based inhibitors targeting Fibroblast growth factor receptors (FGFRs). In such studies, initial fragment hits often exhibit weak binding affinity. However, by calculating their ligand efficiency, researchers can identify fragments with the most promising binding characteristics for further development. Biological evaluation of a series of 1H-indazole-based derivatives in one study revealed inhibition of FGFR1-3 with excellent ligand efficiencies ranging from 0.30 to 0.48.

The process of optimizing a fragment hit into a potent lead molecule often involves iterative chemical modifications to enhance binding affinity. Throughout this process, tracking various ligand efficiency metrics is crucial to ensure that increases in potency are not achieved at the expense of excessive increases in molecular size or lipophilicity, a phenomenon known as "molecular obesity."

Consider a hypothetical optimization effort starting from a fragment hit analogous to the indazole core of "this compound". The initial fragment might have a low molecular weight and, consequently, a modest binding affinity. The goal is to elaborate this fragment to pick up additional favorable interactions with the target protein, thereby increasing its potency.

The following interactive data table illustrates how ligand efficiency metrics would be applied in such a hypothetical optimization cascade. The table tracks the evolution of a fragment hit through several optimization steps, highlighting the changes in key parameters.

CompoundStructureMW ( g/mol )HACpIC50ΔG (kcal/mol)LE (kcal/mol/HA)LLE (pIC50 - cLogP)
Fragment A150114.5-6.10.553.0
Analog 1220165.8-7.90.493.5
Analog 2280207.2-9.80.494.2
Lead 1350258.5-11.60.465.0

MW: Molecular Weight

HAC: Heavy Atom Count

pIC50: The negative logarithm of the half-maximal inhibitory concentration

ΔG: Gibbs Free Energy of binding, calculated as RTln(IC50)

LE: Ligand Efficiency (ΔG/HAC)

LLE: Lipophilic Ligand Efficiency (pIC50 - cLogP)

In this hypothetical scenario, Fragment A represents a typical starting point with a high ligand efficiency, indicating a good quality starting point for optimization. As the compound is elaborated to Analog 1 and Analog 2, the potency (pIC50) increases significantly. While the LE slightly decreases, which is common during optimization, the Lipophilic Ligand Efficiency (LLE) shows a steady improvement. LLE is a particularly valuable metric as it considers the impact of lipophilicity (cLogP), a key factor in determining a compound's pharmacokinetic and safety profile. The goal is to maintain or improve LLE while increasing potency, indicating that the added chemical groups are contributing efficiently to binding without disproportionately increasing lipophilicity.

Lead 1 represents a successful outcome of the optimization process, with a substantial increase in potency and a favorable LLE. By monitoring these metrics, medicinal chemists can make more informed decisions about which chemical modifications are most productive, steering the optimization process towards compounds with a higher probability of success in later stages of drug development. This data-driven approach, grounded in the principles of ligand efficiency, is a cornerstone of modern rational ligand design.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These methods can be applied to elucidate reaction mechanisms and predict thermochemical properties, providing a theoretical foundation for experimental observations.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the energetic barriers and the feasibility of different pathways.

For a molecule like Methyl 2-(3-amino-1H-indazol-4-YL)benzoate, DFT calculations could be used to:

Investigate its synthesis: By modeling the reactants, intermediates, transition states, and products of the synthetic route, DFT can help optimize reaction conditions and predict potential byproducts.

Analyze its reactivity: DFT can predict the most likely sites for electrophilic or nucleophilic attack, providing insights into how the molecule might interact with other reagents or biological macromolecules. For instance, the electron density distribution can indicate the nucleophilicity of the amino group and the aromatic rings.

Study its degradation pathways: Understanding how the molecule might decompose under various conditions (e.g., light, heat, or in the presence of other chemicals) is crucial for assessing its stability.

A common application of DFT is the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's reactivity.

ParameterDescriptionPotential Insight for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

This table is illustrative and the values would need to be calculated for the specific molecule.

Theoretical Studies of Thermochemical Properties

DFT and other quantum chemical methods can accurately predict various thermochemical properties of molecules. These properties are essential for understanding the stability and energetics of a compound.

Key thermochemical properties that can be calculated include:

Heat of formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the molecule's stability.

Gibbs free energy of formation (ΔGf°): The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. It indicates the spontaneity of the formation reaction.

Entropy (S°): A measure of the randomness or disorder of a molecule.

These calculations are valuable for predicting the thermodynamics of reactions involving this compound and for understanding its behavior in different environments.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a small molecule (ligand) might interact with a protein target. The 3-aminoindazole scaffold is a known "hinge-binding" motif in many kinase inhibitors, making this class of compounds particularly interesting for docking studies.

Prediction of Binding Poses and Orientations within Protein Active Sites

Given the structural similarities of the 3-aminoindazole core to known kinase inhibitors, a primary application of molecular docking for this compound would be to predict its binding mode within the active site of various protein kinases.

The docking process involves:

Preparation of the protein and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Conformational sampling: The docking algorithm explores a large number of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

The output of a docking simulation is a set of predicted binding poses, with the top-ranked pose representing the most likely binding mode.

Computational Analysis of Key Binding Interactions and Energetics

Once a plausible binding pose is identified, a detailed analysis of the interactions between the ligand and the protein can be performed. This analysis can reveal the key molecular interactions that contribute to binding affinity and selectivity.

Interaction TypeDescriptionPotential Interactions for this compound
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The amino group and the indazole nitrogen atoms are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.The phenyl and indazole rings can form hydrophobic interactions with nonpolar residues in the protein's active site.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The aromatic rings of the indazole and benzoate (B1203000) moieties can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall shape complementarity between the ligand and the binding pocket.

The binding energy, often expressed as a docking score or in units of kcal/mol, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles in the system vary with time.

For the this compound-protein complex, MD simulations could be used to:

Assess the stability of the docked pose: MD simulations can determine if the binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Characterize the flexibility of the ligand and protein: These simulations can reveal how the ligand and the protein's active site residues move and adapt to each other.

Calculate binding free energies: More advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can be applied to the MD trajectory to obtain more accurate estimates of the binding free energy.

MD simulations provide a more realistic and detailed view of the molecular interactions, complementing the insights gained from molecular docking.

Cheminformatic Analysis and Activity Landscape Mapping

Cheminformatics applies computational methods to analyze chemical data, enabling the exploration of chemical space and the prediction of compound properties from their structure alone.

Chemical space analysis involves mapping the structural diversity of a collection of molecules. For a compound like this compound, this involves calculating various molecular descriptors (e.g., molecular weight, polarity, shape) and comparing them to known drugs or other compound libraries. This helps to assess the novelty of the structure and its potential to interact with diverse biological targets. The indazole scaffold itself is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple, diverse receptors. nih.gov Analyzing libraries of indazole derivatives helps researchers understand the structure-activity relationships (SAR) that govern their biological effects, revealing how different substitutions on the core structure influence activity. longdom.org

The success of a drug candidate depends heavily on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools can predict these properties early in the drug discovery process, saving time and resources. nih.gov For this compound, these predictions are based on its chemical structure. Key predicted properties often adhere to established guidelines like Lipinski's Rule of Five, which suggests that drug-like compounds generally have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

The table below presents a set of computationally predicted ADME and physicochemical properties typical for a compound with the structure of this compound. These values are derived from standard cheminformatic models used for similar heterocyclic compounds. nih.govsemanticscholar.orgrsc.org

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight267.28 g/molInfluences size-dependent absorption and distribution.
LogP (Octanol-Water Partition Coefficient)~2.9 - 3.2Indicates lipophilicity; affects solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA)~84.9 ŲPredicts membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors2Affects solubility and receptor binding.
Hydrogen Bond Acceptors4Affects solubility and receptor binding.
Aqueous Solubility (logS)Moderate to LowCrucial for absorption and formulation.
Gastrointestinal (GI) AbsorptionHighPredicts the likelihood of absorption from the gut.
Blood-Brain Barrier (BBB) PermeantLikely YesIndicates potential for central nervous system activity.

Preclinical Investigations and Translational Research Potential

In Vitro Efficacy and Selectivity Studies

Comprehensive searches of the public scientific literature and patent databases did not yield specific in vitro efficacy data for Methyl 2-(3-amino-1H-indazol-4-YL)benzoate as a standalone therapeutic agent. There is no publicly available information regarding its potency in cell-based assays or its susceptibility profile across different cell lines. The 3-aminoindazole scaffold, a core component of this molecule, is present in several potent kinase inhibitors. nih.gov For instance, the discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) highlighted the potential of the 3-aminoindazole moiety to serve as an effective hinge-binding template for receptor tyrosine kinase inhibitors. nih.gov However, it is crucial to note that this pertains to the broader chemical class and not to this compound itself.

Comprehensive Assessment of Compound Potency in Cell-Based Assays

There is no publicly available data on the potency of this compound in any cell-based assays.

Cell Line Susceptibility Profiling and Resistance Mechanism Studies

There is no information in the public domain regarding the susceptibility of different cell lines to this compound or any studies on potential resistance mechanisms.

Preclinical Efficacy and Mechanism Studies In Vivo (Conceptual Framework)

Given the absence of in vitro data, there have been no reported in vivo preclinical efficacy studies for this compound.

Design Considerations for Pharmacological Efficacy Assessment in Relevant Disease Models

While no in vivo studies have been conducted on this specific compound, the conceptual framework for assessing the pharmacological efficacy of related 3-aminoindazole derivatives often involves xenograft models of human cancers. nih.gov For example, the evaluation of ABT-869, a multitargeted receptor tyrosine kinase inhibitor with a 3-aminoindazole core, utilized an HT1080 human fibrosarcoma xenograft tumor model to demonstrate its in vivo antitumor activity. nih.gov Such studies are designed to assess the compound's ability to inhibit tumor growth and to understand its pharmacokinetic and pharmacodynamic properties in a living organism.

Research Applications as Chemical Probes and Building Blocks

The primary and well-documented application of this compound is in the field of synthetic organic and medicinal chemistry, where it serves as a crucial intermediate.

Utilization in the Synthesis of More Complex Organic Molecules

This compound is a key building block in the synthesis of the potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. chemicalbook.comgoogle.comgoogleapis.comgoogle.com Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. googleapis.com

The synthesis of Niraparib involves the coupling of the indazole core, derived from intermediates like this compound, with other chemical moieties to construct the final, pharmacologically active molecule. chemicalbook.comgoogle.comgoogleapis.comgoogle.com Various synthetic routes to Niraparib have been described in the patent literature, highlighting the importance of this and structurally related indazole intermediates. chemicalbook.comgoogle.comgoogleapis.comgoogle.com The 3-aminoindazole portion of the molecule is critical for its interaction with the PARP enzyme.

Development and Application in Various Biochemical Assays and Research Studies

As of the latest available data, there are no specific research studies or published biochemical assays that utilize this compound as a primary investigational compound. Scientific research has largely focused on more complex derivatives of the 3-aminoindazole core structure. These derivatives have been synthesized and evaluated for their potential as therapeutic agents, particularly in the field of oncology.

For instance, extensive research has been conducted on compounds where the 3-aminoindazole moiety serves as a hinge-binding motif for kinase inhibitors. nih.gov These studies involve a variety of biochemical assays designed to determine the inhibitory activity of these compounds against specific protein kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). nih.govnih.gov

Furthermore, the 3-aminoindazole structure has been a key component in the development of pan-BCR-ABL inhibitors, including those effective against resistant mutants like T351I. researchgate.net The evaluation of these derivative compounds has involved cellular assays to assess their anti-proliferative and apoptotic effects on cancer cell lines. researchgate.net

While this compound may potentially serve as a chemical intermediate or a building block in the synthesis of these more complex molecules, its direct application or evaluation in biochemical assays has not been documented in the accessible scientific literature. The research focus remains on the final, more structurally complex derivatives that exhibit potent biological activity.

Future Perspectives and Research Gaps in Methyl 2 3 Amino 1h Indazol 4 Yl Benzoate Research

Development of Next-Generation Synthetic Methodologies for Indazole-Benzoate Architectures

A significant research gap lies in the development of stereoselective synthetic methods for indazole-benzoate derivatives. The introduction of chiral centers can have a profound impact on a molecule's biological activity and pharmacokinetic properties. Therefore, the creation of enantiomerically pure indazole-benzoate compounds through asymmetric synthesis or chiral resolution is a critical area for future investigation.

Discovery of Novel Molecular Targets and Therapeutic Applications for Indazole-Based Compounds

The 3-aminoindazole scaffold, a key component of Methyl 2-(3-amino-1H-indazol-4-YL)benzoate, is a well-established hinge-binding motif for kinase inhibitors. nih.gov This has led to the development of potent inhibitors of receptor tyrosine kinases such as VEGFR and PDGFR. nih.gov However, the therapeutic potential of indazole-based compounds is not limited to oncology. Future research should aim to explore a wider range of molecular targets. For instance, indazole derivatives have shown promise as inhibitors of enzymes such as S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, suggesting potential applications in infectious diseases. acs.org

A systematic screening of this compound and its analogues against a broad panel of kinases and other enzyme families could uncover novel and unexpected biological activities. Furthermore, investigating the potential of these compounds to modulate other cellular signaling pathways beyond kinase inhibition could open up new therapeutic avenues in areas such as inflammation, neurodegenerative diseases, and metabolic disorders. nih.gov A significant research gap is the limited understanding of the off-target effects of many indazole-based compounds, which could be harnessed for therapeutic benefit or need to be mitigated to improve safety profiles.

Potential Therapeutic AreaMolecular Target ClassReference
OncologyReceptor Tyrosine Kinases (VEGFR, PDGFR) nih.gov
Infectious DiseasesSAH/MTA Nucleosidase acs.org
Inflammatory DiseasesCalcium-Release Activated Calcium (CRAC) Channels nih.gov
DiabetesGlucagon Receptor researchgate.net

Integration of Advanced SAR and Structure-Based Drug Design Approaches

Structure-Activity Relationship (SAR) studies have been instrumental in the optimization of indazole-based kinase inhibitors. nih.gov Future efforts in this area will benefit from the integration of more sophisticated computational and experimental techniques. High-throughput screening (HTS) of diverse indazole-benzoate libraries, coupled with detailed biophysical characterization of hit compounds, will provide a more comprehensive understanding of the structural requirements for potent and selective inhibition.

Structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein, will continue to be a cornerstone of the optimization process. acs.org The increasing availability of high-resolution crystal structures of kinases and other enzymes in complex with indazole-based inhibitors will facilitate the rational design of next-generation compounds with improved potency and selectivity. nih.gov A key research gap is the elucidation of the structural basis of inhibitor binding to less-studied or novel molecular targets. Furthermore, a deeper understanding of the role of subtle structural modifications on the pharmacokinetic and pharmacodynamic properties of these compounds is needed.

Exploration of Polypharmacology and Multitargeting Strategies

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which involves the design of single molecules that can modulate multiple targets. nih.govscilit.com This approach can be particularly beneficial in the treatment of complex diseases such as cancer, where multiple signaling pathways are often dysregulated. nih.gov Given that many indazole-based compounds already exhibit activity against multiple kinases, a deliberate and rational approach to designing multitargeted agents is a promising future direction. nih.govnih.gov

Future research should focus on the development of computational models that can predict the polypharmacological profiles of indazole-benzoate derivatives. nih.gov This will enable the design of compounds with a desired spectrum of activity, maximizing therapeutic efficacy while minimizing off-target toxicities. A significant research gap is the development of robust in vitro and in vivo models to evaluate the efficacy and safety of multitargeted compounds, as their complex mechanism of action can be challenging to assess using traditional methods. wiley.com

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. nih.govnih.govwiley.com In the context of this compound research, AI and ML can be applied to various stages of the drug design and optimization process. For example, generative models can be used to design novel indazole-benzoate derivatives with desired physicochemical and biological properties. springernature.com Machine learning algorithms can also be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, thereby accelerating the identification of promising drug candidates. nih.gov

Furthermore, AI can be used to analyze large datasets from high-throughput screening and -omics studies to identify novel drug targets and biomarkers. The integration of AI and automated synthesis platforms could enable the rapid design, synthesis, and testing of new compounds in a closed-loop system. nih.gov A major research gap is the need for high-quality, curated datasets to train and validate AI/ML models for indazole-based compounds. Additionally, the development of more interpretable AI models is crucial to gain insights into the underlying structure-activity relationships.

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-amino-1H-indazol-4-YL)benzoate, and what reagents are critical for its preparation?

The synthesis of methyl benzoate derivatives typically involves condensation reactions between amine-containing heterocycles (e.g., indazoles) and activated carbonyl intermediates. A general approach includes:

  • Step 1 : Reacting 3-amino-1H-indazole-4-carboxylic acid derivatives with methyl 2-bromobenzoate under palladium-catalyzed cross-coupling conditions.
  • Step 2 : Acid-catalyzed esterification or transesterification to stabilize the methyl ester group .
  • Critical Reagents : Sodium metabisulfite (Na₂S₂O₅) in DMF for oxidative cyclization, and acetic acid for reflux conditions to drive condensation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions, particularly for the indazole and benzoate moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and monitors reaction progress .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from ethyl acetate .

Q. What are the primary challenges in purifying this compound, and how can they be mitigated?

  • Challenge : Low solubility in polar solvents due to aromatic stacking.
  • Solution : Use mixed-solvent systems (e.g., DCM/hexane) for recrystallization or silica-gel chromatography with gradients of ethyl acetate in hexane .
  • Challenge : Byproduct formation during esterification.
  • Solution : Quench unreacted intermediates with aqueous NaHCO₃ and employ flash chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Temperature Control : Reflux in acetic acid (110–120°C) ensures complete cyclization but risks decomposition; lower temperatures (80–90°C) with microwave assistance may enhance efficiency .
  • Catalyst Screening : Replace traditional Pd(PPh₃)₄ with Pd(OAc)₂/XPhos systems to reduce catalyst loading and improve turnover .
  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to minimize side reactions while maintaining solubility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Variable Purity : Reproduce assays using HPLC-purified batches to eliminate impurities affecting activity .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability. For example, cytotoxicity discrepancies may arise from differences in cellular uptake rates .
  • Structural Confounders : Compare activity with analogs (e.g., chloro/fluoro substitutions) to isolate the indazole-benzoate pharmacophore’s role .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs), focusing on hydrogen bonding between the 3-aminoindazole group and active-site residues .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution, guiding synthetic modifications .
  • MD Simulations : Assess stability of the methyl ester group in physiological pH to predict metabolic degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.